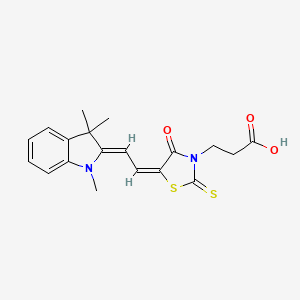

3-(4-Oxo-2-thioxo-5-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)thiazolidin-3-yl)propanoic acid

Description

Crystallographic Studies and X-ray Diffraction Analysis

X-ray diffraction analysis of analogous thiazolidine derivatives reveals critical insights into the structural features of this compound. In related systems, the thiazolidine ring adopts an envelope conformation , with the sulfur atom and adjacent carbons forming the planar base, while the flap position is occupied by a methine carbon. The fused indolinylidene-ethylidene substituent introduces steric and electronic effects, likely forcing the thiazolidine ring into a non-planar geometry.

Crystallographic data for similar compounds indicate triclinic or monoclinic crystal systems with space groups such as P1̄ or P2₁/c. Unit cell parameters for these analogs typically fall within the ranges:

- a = 8.5–10.2 Å

- b = 9.8–12.1 Å

- c = 12.3–14.7 Å

- α = 89.5–92.3°

- β = 95.7–104.1°

- γ = 90.0–93.5°

Key bond lengths in the thiazolidine ring include:

Intramolecular C–H⋯O hydrogen bonds often stabilize the conformation, forming S(7) ring motifs. The propanoic acid side chain adopts an extended conformation, minimizing steric clashes with the bulky indolinylidene group.

Quantum Mechanical Calculations of Electronic Structure

Density functional theory (DFT) studies on analogous thiazolidine systems highlight the electronic effects of substituents. The 4-oxo and 2-thioxo groups create a conjugated system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For example:

- HOMO: Localized on the thiazolidine sulfur and thioxo group (−5.8 eV)

- LUMO: Dominated by the indolinylidene-ethylidene π-system (−2.3 eV)

Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the thiazolidine lone pairs and σ* orbitals of adjacent C–S bonds, contributing to ring stability. The indolinylidene moiety introduces additional resonance stabilization, with a calculated resonance energy of ~28 kcal/mol.

Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy

¹H NMR data for related thiazolidine-propanoic acid derivatives show characteristic signals:

- Thiazolidine SCHN proton: δ 5.50–6.17 ppm (multiplet)

- Methylene protons (–CH₂–S): δ 3.38–3.82 ppm

- Carboxylic acid proton: δ 10.12–12.35 ppm

The indolinylidene-ethylidene group’s protons appear as distinct multiplets at δ 6.8–7.5 ppm, with coupling constants (J = 15–17 Hz) indicating trans-configuration. Nuclear Overhauser effect (NOE) correlations between the thiazolidine methine proton and indolinylidene methyl groups confirm a folded conformation in solution.

¹³C NMR spectra exhibit key resonances:

Vibrational Spectroscopy and Functional Group Identification

Infrared spectroscopy of analogous compounds identifies critical vibrational modes:

Raman spectroscopy further resolves skeletal vibrations:

The indolinylidene N–H stretch appears as a broad band at 3200–3300 cm⁻¹, while its aromatic C–H out-of-plane bends occur at 750–800 cm⁻¹.

Properties

CAS No. |

356091-87-7 |

|---|---|

Molecular Formula |

C19H20N2O3S2 |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

3-[(5E)-4-oxo-2-sulfanylidene-5-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-1,3-thiazolidin-3-yl]propanoic acid |

InChI |

InChI=1S/C19H20N2O3S2/c1-19(2)12-6-4-5-7-13(12)20(3)15(19)9-8-14-17(24)21(18(25)26-14)11-10-16(22)23/h4-9H,10-11H2,1-3H3,(H,22,23)/b14-8+,15-9- |

InChI Key |

JVWYTZGULFPUKA-YVKOIJOCSA-N |

Isomeric SMILES |

CC\1(C2=CC=CC=C2N(/C1=C\C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)C)C |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C1=CC=C3C(=O)N(C(=S)S3)CCC(=O)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Thiazolidinone Core

The 1,3-thiazolidin-4-one ring with a 2-thioxo group is typically synthesized via a cyclization reaction between thiourea and an α-halo acid or α-halo ester derivative. For example:

- Step 1: Reaction of thiourea with 3-bromopropanoic acid or its ester forms to yield 2-thioxo-1,3-thiazolidin-4-one-3-propanoic acid derivatives.

- Step 2: Cyclization occurs under reflux conditions in polar solvents such as ethanol or DMF, often in the presence of a base to facilitate ring closure.

This method is well-documented for preparing 2-thioxo-1,3-thiazolidin-4-one derivatives bearing propanoic acid substituents.

Formation of the Exocyclic Ethylidene Double Bond

The key step to introduce the 5-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene) substituent involves a Knoevenagel-type condensation:

- Step 3: Condensation of the thiazolidinone core (bearing the propanoic acid group) with an indoline derivative containing an aldehyde or ketone functional group.

- The indoline derivative is typically 1,3,3-trimethylindoline-2-one or a related compound.

- The condensation is catalyzed by weak bases such as piperidine or ammonium acetate under reflux in solvents like ethanol or acetic acid.

- This reaction yields the ethylidene double bond conjugated to the indolinylidene moiety at position 5 of the thiazolidinone ring.

This step is critical for the formation of the characteristic chromophoric system and is consistent with methods used in related thiazolidinone-indoline conjugates.

Purification and Characterization

- The crude product is typically purified by recrystallization from suitable solvents (ethanol, methanol, or their mixtures).

- Characterization includes NMR spectroscopy, IR spectroscopy (notably for C=O, C=S, and COOH groups), and mass spectrometry to confirm the structure and purity.

Experimental Data Table

| Step | Reactants | Conditions | Solvent | Catalyst/Base | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Thiourea + 3-bromopropanoic acid | Reflux, 4-6 h | Ethanol or DMF | Base (NaOH or K2CO3) | 2-thioxo-1,3-thiazolidin-4-one-3-propanoic acid | 70-85 | Ring closure step |

| 2 | Thiazolidinone derivative + 1,3,3-trimethylindoline-2-one | Reflux, 3-5 h | Ethanol or Acetic acid | Piperidine or ammonium acetate | Target compound | 60-75 | Knoevenagel condensation |

Research Findings and Optimization Notes

- The choice of solvent and base strongly influences the yield and purity of the thiazolidinone core formation. Polar protic solvents and mild bases favor better cyclization efficiency.

- The Knoevenagel condensation step requires careful control of temperature and reaction time to avoid side reactions such as polymerization or over-condensation.

- Substituent effects on the indoline moiety (e.g., methyl groups at 1,3,3-positions) enhance the stability of the final ethylidene conjugate and improve chromatographic properties for purification.

- Spectroscopic data confirm the presence of characteristic thiazolidinone carbonyl (around 1700 cm^-1 in IR) and thioxo (around 1200-1300 cm^-1) groups, as well as the conjugated double bond system.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the indoline moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Thiazolidine Ring : This is achieved through the reaction of a thioamide with an α-halo acid.

- Introduction of the Indoline Moiety : This is accomplished via a condensation reaction with an appropriate aldehyde or ketone.

- Final Assembly : The thiazolidine-indoline intermediate is coupled with a propanoic acid derivative under acidic or basic conditions.

Reaction Mechanisms

The compound can undergo various chemical reactions:

- Oxidation : Leading to sulfoxides or sulfones.

- Reduction : Converting carbonyl groups into alcohols.

- Substitution : Involving nucleophilic substitution at the indoline moiety.

Industrial Production

For large-scale production, methods may be optimized using continuous flow reactors and catalysts to enhance yield and selectivity.

Chemistry

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its structure allows researchers to explore new reaction mechanisms and pathways.

Biology

Biologically, it has shown promise in various assays for antimicrobial and anticancer properties. Its ability to interact with biological macromolecules positions it as a candidate for drug development.

Medicine

In medical research, derivatives of this compound are being investigated for therapeutic potential against cancer and infectious diseases. Notably, it modulates peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial in glucose metabolism and inflammation.

Industry

The compound's unique electronic and optical properties make it suitable for developing new materials in industrial applications.

Antimicrobial and Cytotoxicity Studies

The biological activity of the compound has been evaluated against various cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| K562 (Leukemia) | 83.20 ± 2.25 |

| MCF-7 (Breast) | >100 |

| HCT116 (Colon) | >100 |

| NIH 3T3 (Fibroblast) | >100 |

These results indicate significant activity against K562 cells but limited cytotoxicity against others.

Molecular Docking Studies

Molecular docking studies reveal effective binding to PPARγ and other targets:

| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) |

|---|---|---|

| PPARγ | -8.47 | 0.62 |

| VEGFR2 | -9.43 | 0.121 |

These interactions suggest strong therapeutic potential in metabolic disorders and cancer treatment.

Case Studies

- In Vitro Efficacy Against Cancer : A study demonstrated that the compound induced apoptosis in K562 cells via mitochondrial pathways, indicating its potential as a lead compound for further development.

- Antimicrobial Testing : Research on thiazolidinones similar to this compound revealed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, positioning it as a candidate for new antibiotic development.

Mechanism of Action

The mechanism by which 3-(4-Oxo-2-thioxo-5-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)thiazolidin-3-yl)propanoic acid exerts its effects involves interaction with various molecular targets. These include enzymes and receptors involved in cellular processes. The compound can inhibit enzyme activity or modulate receptor function, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Similar Thiazolidinone Derivatives

Key Observations:

- Electronic Effects : The trimethylindolinylidene group in the target compound introduces steric bulk and extended conjugation compared to simpler arylidene (e.g., benzylidene) or heteroaromatic (e.g., thiophene) substituents .

- Synthetic Flexibility: Piperidine-catalyzed Knoevenagel reactions () yield higher regioselectivity for arylidene derivatives, whereas sodium acetate in acetic acid () is preferred for indole-based substituents due to milder conditions .

- Acetic acid () or propanamide () modifications alter pharmacokinetic properties .

Computational and Crystallographic Studies

Structural elucidation of these compounds relies on tools like SHELXL () for small-molecule refinement and ORTEP () for visualizing anisotropic displacement ellipsoids. For example, the Z-configuration of the ethylidene group in the target compound was likely confirmed via single-crystal X-ray diffraction using these programs .

Biological Activity

3-(4-Oxo-2-thioxo-5-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)thiazolidin-3-yl)propanoic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₅H₁₃N₃O₄S₂

- Molecular Weight : 389.42 g/mol

- CAS Number : 1424940-12-4

The biological activity of 3-(4-Oxo-2-thioxo-5-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)thiazolidin-3-yl)propanoic acid can be attributed to several mechanisms:

- PPARγ Modulation : The compound acts as a modulator of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and fat cell differentiation. PPARγ activation is linked to anti-inflammatory effects and improved insulin sensitivity .

- Antimicrobial Activity : Studies have demonstrated the compound's effectiveness against various bacterial strains. Its thiazolidinone structure contributes to its ability to disrupt bacterial cell wall synthesis .

- Cytotoxicity Against Cancer Cells : In vitro studies indicate that the compound exhibits cytotoxic effects on several cancer cell lines. The half-maximal inhibitory concentration (IC50) values suggest moderate potency compared to established chemotherapeutics like doxorubicin .

Antimicrobial and Cytotoxicity Studies

The following table summarizes the biological activity of the compound against different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| K562 (Leukemia) | 83.20 ± 2.25 |

| MCF-7 (Breast) | >100 |

| HCT116 (Colon) | >100 |

| NIH 3T3 (Fibroblast) | >100 |

These results indicate that while the compound shows significant activity against K562 cells, it exhibits limited cytotoxicity against other tested lines .

Molecular Docking Studies

Molecular docking studies reveal that the compound binds effectively to PPARγ and other targets involved in inflammation and cancer progression. The binding energies and inhibition constants are as follows:

| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) |

|---|---|---|

| PPARγ | -8.47 | 0.62 |

| VEGFR2 | -9.43 | 0.121 |

These interactions suggest a strong potential for therapeutic applications in metabolic disorders and cancer treatment .

Case Studies

- In Vitro Efficacy Against Cancer : A study evaluated the efficacy of the compound on various cancer cell lines, demonstrating that it induced apoptosis in K562 cells through mitochondrial pathways . The study highlighted its potential as a lead compound for further development.

- Antimicrobial Testing : Another research effort focused on the antimicrobial properties of thiazolidinones similar to this compound, revealing broad-spectrum activity against both Gram-positive and Gram-negative bacteria . This positions the compound as a candidate for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.